molecular formula C14H18N6O3S2 B12477358 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B12477358
M. Wt: 382.5 g/mol
InChI Key: IAWSJIXZFIWOAB-UHFFFAOYSA-N
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Description

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their potential as inhibitors against various biological targets, including cancer cells and viruses .

Preparation Methods

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide typically involves the reaction of 4,6-diaminopyrimidine with a suitable sulfanyl reagent, followed by the introduction of the butanamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide can be compared with other diaminopyrimidine derivatives, such as:

  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

These compounds share similar structural motifs but differ in their substituents, which can affect their biological activity and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties .

Properties

Molecular Formula

C14H18N6O3S2

Molecular Weight

382.5 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)butanamide

InChI

InChI=1S/C14H18N6O3S2/c1-2-10(24-14-19-11(15)7-12(16)20-14)13(21)18-8-3-5-9(6-4-8)25(17,22)23/h3-7,10H,2H2,1H3,(H,18,21)(H2,17,22,23)(H4,15,16,19,20)

InChI Key

IAWSJIXZFIWOAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC(=CC(=N2)N)N

Origin of Product

United States

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